

Application Notes and Protocols for NMR Spectroscopic Data Interpretation of Isophytol

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Compound of Interest

Compound Name: *Isophytol*

Cat. No.: *B1199701*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the interpretation of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy data for **isophytol**. The included protocols outline the necessary steps for sample preparation and data acquisition, ensuring high-quality and reproducible results.

Introduction to Isophytol and NMR Spectroscopy

Isophytol (3,7,11,15-tetramethylhexadec-1-en-3-ol) is a branched-chain unsaturated terpenoid alcohol. It serves as a key intermediate in the synthesis of Vitamin E and Vitamin K1. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. ^1H NMR provides information about the protons, while ^{13}C NMR provides information about the carbon skeleton of the molecule.

Quantitative NMR Data for Isophytol

The following tables summarize the ^1H and ^{13}C NMR spectral data for **isophytol**, recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

Table 1: ^1H NMR Spectral Data of **Isophytol** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.91	dd	17.3, 10.6	H-1 (CH=CH ₂)
5.19	dd	17.3, 1.0	H-2a (CH=CH ₂)
5.05	dd	10.6, 1.0	H-2b (CH=CH ₂)
1.55 - 1.05	m	-	Methylene Chain
1.29	s	-	C(3)-CH ₃
0.87 - 0.84	m	-	Methyl Groups

Table 2: ¹³C NMR Spectral Data of **Isophytol** in CDCl₃

Chemical Shift (δ) ppm	Assignment
144.9	C-1 (CH=CH ₂)
111.4	C-2 (CH=CH ₂)
74.8	C-3
41.9	Methylene Chain
39.4	Methylene Chain
37.4 - 37.3	Methylene Chain
32.7	Methylene Chain
28.0	C(3)-CH ₃
24.8	Methylene Chain
24.5	Methylene Chain
22.7	Methyl Groups
22.6	Methyl Groups
19.7 - 19.6	Methyl Groups

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of Isophytol

Objective: To prepare a high-purity **isophytol** sample in a deuterated solvent for NMR analysis.

Materials:

- **Isophytol** sample
- Deuterated chloroform (CDCl_3) of high purity (≥ 99.8 atom % D)
- Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pasteur pipette
- Small vial
- Vortex mixer

Procedure:

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of the **isophytol** sample directly into a clean, dry vial.
- **Solvent Addition:** Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial containing the **isophytol** sample.
- **Internal Standard:** Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts ($\delta = 0.00$ ppm).
- **Dissolution:** Gently vortex the vial to ensure the complete dissolution of the **isophytol** sample in the solvent.

- **Transfer to NMR Tube:** Carefully transfer the solution from the vial into a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure that the final liquid height in the tube is approximately 4-5 cm.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of ^1H and ^{13}C NMR Spectra

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra of the prepared **isophytol** sample.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

^1H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

- **Pulse Program:** Standard single-pulse experiment (e.g., zg30)
- **Solvent:** CDCl_3
- **Temperature:** 298 K
- **Spectral Width (SW):** 16 ppm (centered around 4.7 ppm)
- **Acquisition Time (AQ):** ~3-4 seconds
- **Relaxation Delay (D1):** 1-2 seconds
- **Number of Scans (NS):** 8-16 (adjust for desired signal-to-noise ratio)
- **Receiver Gain (RG):** Set automatically or adjust manually to avoid clipping.

^{13}C NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

- **Pulse Program:** Standard proton-decoupled experiment (e.g., zgpg30)
- **Solvent:** CDCl_3

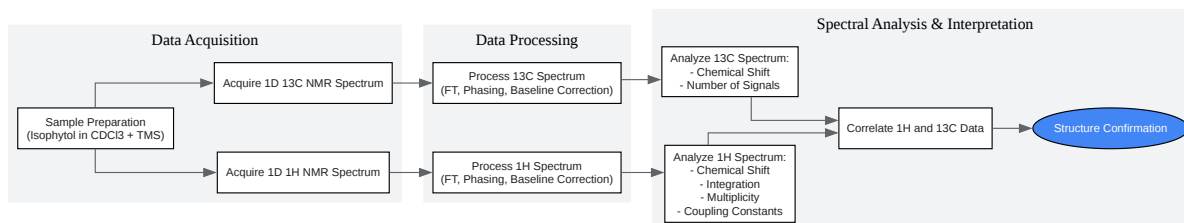
- Temperature: 298 K
- Spectral Width (SW): 240 ppm (centered around 100 ppm)
- Acquisition Time (AQ): ~1-2 seconds
- Relaxation Delay (D1): 2 seconds
- Number of Scans (NS): 1024 or more (as ^{13}C has low natural abundance)
- Receiver Gain (RG): Set automatically.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Perform baseline correction to ensure a flat baseline.
- Reference the spectrum using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.
- Integrate the signals in the ^1H spectrum to determine the relative number of protons.
- Pick the peaks in both spectra and report the chemical shifts.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the interpretation of **isophytol** NMR data to confirm its chemical structure.

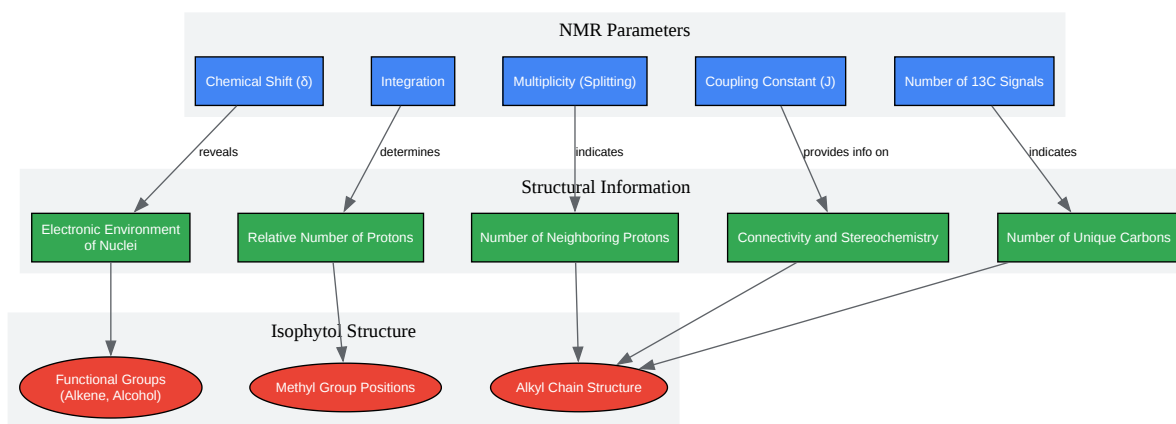


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Caption: Workflow for **Isophytol** NMR Data Interpretation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different NMR parameters and the structural information they provide for **isophytol**.



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